
Physicochemical characteristics of 4-methoxy-2-
pyridone-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
4-Methoxy-2-oxo-1,2-

dihydropyridine-3-carboxylic acid

Cat. No.: B1442379 Get Quote

An In-depth Technical Guide to the Physicochemical Characteristics of 4-methoxy-2-pyridone-

3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Disclaimer: Direct experimental data for 4-methoxy-2-pyridone-3-carboxylic acid is not

extensively available in public literature. This guide has been constructed by leveraging

computed data for its closest structural analog, 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-

3-carboxylic acid, and by drawing expert inferences from the established physicochemical

properties of its core functional motifs, including 2-pyridone, 4-methoxypyridine, and related

pyridine carboxylic acids. This approach provides a robust, scientifically-grounded framework

for researchers.

Introduction and Molecular Structure Elucidation
4-methoxy-2-pyridone-3-carboxylic acid is a substituted heterocyclic compound featuring a

pyridone ring, a pharmacologically significant scaffold.[1] Its structure combines a carboxylic

acid group at position 3, a methoxy group at position 4, and the defining ketone at position 2 of

the pyridine ring. This arrangement of functional groups suggests a molecule with complex

acid-base properties, significant hydrogen bonding potential, and a propensity for tautomerism.

A critical structural aspect of 2-pyridones is their existence in equilibrium with their tautomeric

form, 2-hydroxypyridine.[2] While the pyridone form typically predominates in the solid state

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1442379?utm_src=pdf-interest
https://www.researchgate.net/figure/Optimizing-reaction-condition-for-decarboxylation-of-2-pyridone-3-carboxylic-acids-4a_tbl1_357071891
https://en.wikipedia.org/wiki/2-Pyridone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and in polar solvents, the hydroxypyridine tautomer can influence reactivity and intermolecular

interactions.[2] Understanding this equilibrium is fundamental to interpreting the molecule's

behavior in different chemical environments.

Key Identifiers:

IUPAC Name: 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Molecular Formula: C₇H₇NO₄

Molecular Weight: 169.13 g/mol

Caption: Tautomeric forms of the target molecule.

Physicochemical Characteristics
The physicochemical properties of a molecule are paramount in drug development, influencing

its solubility, absorption, distribution, metabolism, and excretion (ADME). The following tables

summarize key computed properties for the N-methyl analog and provide scientifically-backed

estimates for the target N-H compound.

Computed Properties of the N-Methyl Analog
The following data is for 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and

serves as a primary reference.
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Property Value Source

Molecular Formula C₈H₉NO₄ PubChem

Molecular Weight 183.16 g/mol PubChem

XLogP3 (Lipophilicity) 0.4 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
4 PubChem

Rotatable Bond Count 2 PubChem

Topological Polar Surface Area 66.8 Å² PubChem

Estimated Properties of 4-methoxy-2-pyridone-3-
carboxylic acid (N-H)
These values are expert estimations based on the properties of analogous structures.
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Property Estimated Value Rationale and References

Melting Point (°C) >200 (with decomposition)

Pyridine carboxylic acids often

have high melting points

(Picolinic acid: 134-137 °C)[3].

The additional H-bonding from

the pyridone N-H and methoxy

group would likely increase this

further, similar to other

functionalized 2-pyridone-3-

carboxylic acids which exhibit

melting points in the 135-209

°C range.[4][5]

Aqueous Solubility Slightly Soluble

The parent 2-pyridone is highly

soluble in water[6][7].

However, 4-methoxypyridine

has poor water solubility[8].

The presence of both a polar

carboxylic acid and a more

lipophilic methoxy group

suggests moderate to slight

solubility. Analogs like 2-

Amino-3-pyridinecarboxylic

acid are also only slightly

soluble in water.[9]

pKa₁ (Carboxylic Acid) ~3.0 - 4.0

The pH of a 50 g/L solution of

2-pyridinecarboxylic acid is

3.1. The electron-withdrawing

nature of the pyridone ring is

expected to keep the acidity of

the carboxylic acid in this

range.

pKa₂ (Pyridone N-H) ~11.0 - 12.0 The parent 2-pyridone has a

pKa of 11.65 for its N-H

proton[2]. Substituents on the

ring will modulate this value,
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but it is expected to remain in

this weakly acidic range.

Experimental Protocols for Characterization
To validate the estimated properties and fully characterize the molecule, a series of

standardized experiments are required.

Protocol: Solubility Determination (Shake-Flask Method)
This method is a gold-standard technique for determining intrinsic aqueous solubility.

Causality: The shake-flask method ensures that a true equilibrium is reached between the

solid-state compound and the solution, providing a thermodynamically accurate measure of

solubility, which is critical for predicting oral absorption.

Methodology:

Preparation: Add an excess amount of the solid compound to a known volume of phosphate-

buffered saline (PBS) at pH 7.4 in a sealed, clear glass vial.

Equilibration: Agitate the vial in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for

at least 24 hours to ensure equilibrium is achieved.

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15

minutes) to pellet the undissolved solid.

Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Dilute it with a

suitable mobile phase for analysis.

Quantification: Analyze the concentration of the dissolved compound using a validated

HPLC-UV method against a standard curve.
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Start: Excess Solid + Buffer

Agitate at Constant Temp
(24h)

Centrifuge to Separate Phases

Sample Supernatant

Quantify via HPLC-UV

Result: Solubility (mg/mL)

Click to download full resolution via product page

Caption: Workflow for solubility determination.

Protocol: pKa Determination (Potentiometric Titration)
This technique measures changes in pH as a titrant is added, allowing for the precise

determination of ionization constants.

Causality: The ionization state (charge) of a molecule at physiological pH governs its solubility,

permeability, and target binding. Determining both pKa values is essential for building

predictive ADME models.

Methodology:
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Solution Preparation: Accurately weigh the compound and dissolve it in a co-solvent system

(e.g., methanol/water) if aqueous solubility is low.

Acidic Titration: Start with a known concentration of the compound and titrate with a

standardized solution of HCl (e.g., 0.1 M) while recording the pH after each addition. This will

determine the pKa of the basic pyridine nitrogen (if applicable in the tautomeric form).

Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a

standardized solution of NaOH (e.g., 0.1 M), again recording pH. This will reveal the pKa

values for the carboxylic acid and the pyridone N-H.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to

the pH at the half-equivalence points of the titration curve.

Dissolve Compound

Titrate with Acid/Base
Record pH vs. Volume

Plot Titration Curve
(pH vs. Volume)

Identify Half-Equivalence Points

Result: pKa Values

Click to download full resolution via product page

Caption: Workflow for pKa determination.
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Predicted Spectroscopic Data for Structural
Confirmation
Spectroscopic analysis is essential for confirming the chemical structure and assessing purity.

The predictions below are based on data from closely related functionalized 2-pyridone-3-

carboxylic acids.[4]

¹H NMR (in DMSO-d₆):

~13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

~10.5-11.5 ppm (s, 1H): Pyridone N-H proton.

~8.5-8.9 ppm (d, 1H): H-6 proton, ortho to the ring nitrogen.

~7.5-8.0 ppm (d, 1H): H-5 proton, coupled to H-6.

~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).

¹³C NMR (in DMSO-d₆):

~190 ppm: C-2 carbonyl carbon.

~165 ppm: Carboxylic acid carbonyl carbon.

~160 ppm: C-4 carbon attached to the methoxy group.

~56 ppm: Methoxy carbon.

FTIR (Solid State, cm⁻¹):

~3200-2500 (broad): O-H stretch of the hydrogen-bonded carboxylic acid.

~3100: N-H stretch of the pyridone.

~1700-1680: C=O stretch of the carboxylic acid.

~1650-1640: C=O stretch of the pyridone amide.
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Synthesis and Stability
Proposed Synthetic Pathway
The synthesis of functionalized pyridones can be achieved through various routes, often

involving the cyclization of an appropriate acyclic precursor. A plausible approach, adapted

from literature on similar structures, involves the reaction of an enamine intermediate with an

oxalate derivative.[10]

Key Steps

Methyl 4-methoxyacetoacetate

Enamine Formation
(e.g., with DMF-DMA)

+ Amine Source

Cyclization
(e.g., with Dimethyl Oxalate

 & Aminoacetaldehyde Dimethyl Acetal)

+ Cyclizing Agent

Ester Hydrolysis

Base/Acid

Target Molecule

Click to download full resolution via product page

Caption: Plausible high-level synthetic scheme.
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This pathway highlights a common strategy where methyl-4-methoxy acetoacetate is first

converted to a reactive enamine, which then undergoes cyclization and subsequent hydrolysis

to yield the final pyridone-carboxylic acid structure. Fine-tuning of these steps would be

required to optimize yield and purity.[10]

Stability Considerations
The molecule possesses functional groups that may be susceptible to degradation:

Decarboxylation: Pyridone-3-carboxylic acids can undergo decarboxylation under certain

conditions, such as heating in the presence of a base.[4][5]

Hydrolysis: The methoxy group, being an ether, is generally stable but could be cleaved

under harsh acidic conditions.

Oxidation: The electron-rich pyridone ring may be susceptible to oxidation, although it is

generally considered a stable aromatic system.

Relevance in Medicinal Chemistry and Drug
Development
The 2-pyridone moiety is considered a "privileged scaffold" in drug discovery.[1] Its ability to act

as both a hydrogen bond donor (N-H) and acceptor (C=O) allows it to mimic peptide bonds and

engage in specific, high-affinity interactions with biological targets.[1] Substituted 2-pyridones

are found in drugs with a wide range of activities, including antibacterial, anti-inflammatory, and

anticancer properties.[1]

The specific substituents of 4-methoxy-2-pyridone-3-carboxylic acid further enhance its drug-

like potential:

Carboxylic Acid: Often used to improve aqueous solubility and can serve as a key anchoring

point to engage with positively charged residues (e.g., arginine, lysine) in a protein's active

site.

Methoxy Group: Can improve metabolic stability by blocking a potential site of oxidation and

can modulate lipophilicity and target engagement.
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This combination of a proven scaffold with rationally chosen functional groups makes this

molecule and its derivatives highly attractive candidates for further investigation in drug

development programs.

Conclusion
4-methoxy-2-pyridone-3-carboxylic acid is a multifaceted molecule whose physicochemical

properties are governed by the interplay of its pyridone ring, carboxylic acid, and methoxy

substituents. While direct experimental data is sparse, a robust profile can be estimated

through analysis of its structural analogs. Its predicted characteristics—moderate solubility,

distinct acidic and weakly acidic protons, and high hydrogen bonding potential—are indicative

of a compound with favorable drug-like properties. The experimental protocols and synthetic

strategies outlined in this guide provide a comprehensive roadmap for researchers aiming to

synthesize, characterize, and ultimately leverage this promising chemical entity in scientific and

drug development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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